(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde

Catalog No.
S12567685
CAS No.
M.F
C10H9ClO
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde

Product Name

(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde

IUPAC Name

(Z)-3-chloro-2-methyl-3-phenylprop-2-enal

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3/b10-8-

InChI Key

KEAJNYRGWHUHDL-NTMALXAHSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)Cl)C=O

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/Cl)/C=O

(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde is an organic compound characterized by its unique structure, which features a chlorinated vinyl group adjacent to an aldehyde functional group. The molecular formula for this compound is C10H9ClOC_{10}H_{9}ClO, and it possesses a distinct geometric configuration due to the presence of a double bond, which influences its reactivity and biological properties. The compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential applications and unique chemical behavior.

  • Oxidation: (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde can undergo oxidation to form corresponding carboxylic acids or ketones when treated with oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: The aldehyde functionality can also be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Condensation Reactions: It can react with various nucleophiles, leading to condensation products that are valuable in organic synthesis .

Several methods exist for synthesizing (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde:

  • Aldol Condensation: This method involves the condensation of appropriate aldehydes and ketones under basic conditions, followed by chlorination.
  • Michael Addition: The compound can also be synthesized via a Michael addition reaction involving suitable Michael donors and acceptors, followed by subsequent functionalization steps.
  • Direct Chlorination: Chlorination of 2-methyl-3-phenyl-acrylaldehyde using chlorine gas or chlorinating agents can yield the desired product .

(Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs, particularly in targeting specific biological pathways.
  • Material Science: The compound's properties may be utilized in developing novel materials with specific functionalities.

Interaction studies involving (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde have indicated that it can interact with various biological macromolecules, potentially influencing their function. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. Further research is necessary to elucidate these interactions in detail.

Several compounds share structural similarities with (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
2-MethylcinnamaldehydeSimilar vinyl group but without chlorineExhibits different reactivity patterns due to lack of halogen
4-ChlorobenzaldehydeContains a chlorinated phenyl groupPrimarily used in dye synthesis and as a precursor
AcroleinSimple aldehyde with a vinyl groupKnown for its reactivity and use in polymer production
3-ChloroacroleinChlorinated version of acroleinMore reactive due to the presence of both chlorine and aldehyde

The uniqueness of (Z)-3-Chloro-2-methyl-3-phenyl-acrylaldehyde lies in its specific combination of functional groups and geometric configuration, which may impart distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

180.0341926 g/mol

Monoisotopic Mass

180.0341926 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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